Methyl 2-iodoisonicotinate
Overview
Description
Methyl 2-iodoisonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Applications
Methyl 2-iodoisonicotinate has been studied for its potential in the synthesis of radiotracers like 2-[123I]-iodoisonicotinic acid hydrazide. These radiotracers have potential applications in Single Photon Emission Computed Tomography (SPECT), especially for differential diagnosis of intracranial masses such as tuberculoma versus glioma, and in diagnosing central nervous system tuberculosis in immunosuppressed subjects (Somawardhana et al., 1991).
Molecular Docking and Drug Design
Research into methyl 2-chloro 4-iodonicotinate (a related compound) has revealed its potential in drug design, particularly for treating pulmonary fibrosis. Quantum chemical calculations and molecular docking analyses have shown that this molecule can interact effectively with biological targets, indicating its potential for medicinal applications (Pandimeena et al., 2022).
Applications in Organic Synthesis
This compound has been used as a starting material in the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, which have potential biological importance. These compounds are synthesized through palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, indicating its utility in organic synthesis (Takács et al., 2007).
Photodynamic Therapy and Tumor Imaging
Studies on derivatives of methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, which are related to this compound, have shown potential in tumor imaging and photodynamic therapy. These compounds, especially when iodine-labeled, have shown promise as multimodality agents, combining diagnostic and therapeutic capabilities in a "see and treat" approach for tumors (Pandey et al., 2005).
Drug Delivery Systems
Functionalized carbon nanotubes have been studied for their potential in drug delivery, with specific focus on compounds like 2-methylheptylisonicotinate. These studies suggest that such nanotube-supported systems could enhance the solubility and delivery efficacy of drugs within biological systems, demonstrating the relevance of this compound and its derivatives in nanomedicine (Saikia & Deka, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-iodoisonicotinate is a chemical compound that is structurally similar to Methyl isonicotinate . .
Mode of Action
It is known that iodine, a component of this compound, can have various effects on cells, such as acting as an antioxidant, differentiator, and immunomodulator .
Biochemical Pathways
It is known that all components of vitamin b3, which includes nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Result of Action
Iodine, a component of this compound, has been shown to have various effects on cells, such as acting as an antioxidant, differentiator, and immunomodulator .
Action Environment
It is known that the compound is slightly toxic to the human body and has an irritating effect on the eyes, skin, and respiratory tract .
Properties
IUPAC Name |
methyl 2-iodopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKMYMXDALOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158814 | |
Record name | Methyl 2-iodoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134579-47-8 | |
Record name | Methyl 2-iodoisonicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-iodoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.